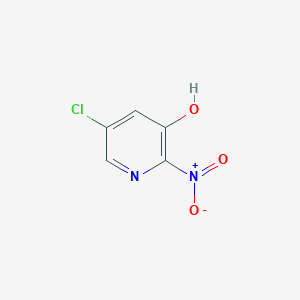
5-Chloro-2-nitropyridin-3-ol
概要
説明
Synthesis Analysis
The synthesis of pyridine derivatives, including compounds like 5-Chloro-2-nitropyridin-3-ol, often involves nucleophilic substitutions and nitration reactions. A study by Hamed et al. (1997) discusses the kinetics of reactions involving 2-chloro-3-nitropyridine and its analogs with piperidine and morpholine, highlighting the mechanisms that could be applicable to synthesizing related compounds (Hamed, 1997).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including this compound, has been extensively studied through spectroscopic methods and X-ray crystallography. For instance, a study by Shafer et al. (2018) on a related compound, 2-Chloro-4-nitropyridine N-oxide, reveals the coplanar arrangement of the nitro group with the aromatic ring, a feature that could be anticipated in the structure of this compound as well (Shafer, Lynch, & Padgett, 2018).
Chemical Reactions and Properties
The reactivity of pyridine derivatives, including this compound, involves a variety of chemical reactions. Andreassen et al. (2004) explored nucleophilic alkylations of 3-nitropyridines, providing insights into the types of reactions that this compound might undergo, such as vicarious nucleophilic substitution (VNS) and reactions with different nucleophiles (Andreassen, Bakke, Sletvold, & Svensen, 2004).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and material science. The study by Jukić et al. (2010) on a structurally similar compound provides an example of how these properties are characterized using spectroscopic methods and crystallography (Jukić, Cetina, Halambek, & Ugarković, 2010).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards nucleophiles, electrophiles, and its behavior in various chemical environments, can be inferred from studies on related compounds. For example, the work by Hamed et al. (1997) on the nucleophilic substitutions at the pyridine ring provides insight into the chemical behavior of nitropyridines in different solvents and conditions (Hamed, 1997).
科学的研究の応用
Molecular Structure and Packing
5-Chloro-2-nitropyridin-3-ol, while not directly studied, is related to compounds whose molecular structure and packing have been analyzed to understand their physical and chemical properties. For example, the study of similar compounds like 2-chloro-4-nitropyridine N-oxide showed that the nitro group is almost coplanar with the aromatic ring, indicating a significant structural feature that might influence the reactivity and interaction of this compound in various chemical contexts. The molecular packing of such compounds often exhibits unique patterns, such as a herringbone pattern, which could be relevant for the design of materials with specific physical properties (Shafer, Lynch, & Padgett, 2018).
Reactivity and Chemical Transformations
The reactivity of this compound can be inferred from studies on related chloro-nitropyridine compounds. These studies provide insights into the mechanisms of ring-opening reactions, nucleophilic substitutions, and the formation of intermediates in synthetic pathways. For instance, the interaction of 2-chloro-3-nitropyridine with hydroxide ions reveals the formation of unstable intermediates that undergo isomerization, which could be analogous to reactions involving this compound in synthetic chemistry (Haynes & Pett, 2007).
Synthesis and Characterization
The synthesis and characterization of derivatives of chloro-nitropyridine, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, have been documented, providing methodologies that could potentially apply to this compound. These include Vilsmeier-Haack chlorination and analysis using spectroscopic techniques, which are crucial for understanding the compound's structure and properties (Jukić et al., 2010).
Theoretical and Computational Studies
Density functional theory (DFT) has been employed to investigate the electronic structure of similar compounds, offering predictions about the HOMO-LUMO energies, electrophilicity, and potential for non-linear optical (NLO) properties. These theoretical studies suggest that compounds related to this compound may have significant applications in materials science and pharmaceuticals due to their electronic and chemical properties (Selvam et al., 2020).
Materials Science Applications
The detailed study of pyridine derivatives, including chloro-nitropyridines, has implications for their use in pharmaceutics and materials science. Spectroscopic studies combined with DFT calculations help in understanding the structural, physical, and chemical properties, which is essential for developing new materials and drugs (Sangeetha & Mathammal, 2016).
作用機序
Target of Action
Nitropyridines, a class of compounds to which 5-chloro-2-nitropyridin-3-ol belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including a [1,5] sigmatropic shift . This could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Nitropyridines can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
As a nitropyridine derivative, it may exhibit a range of effects depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .
特性
IUPAC Name |
5-chloro-2-nitropyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSYKYYBXLVPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

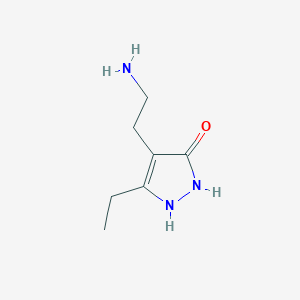
![7-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496697.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetonitrile](/img/structure/B2496699.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2496700.png)
![(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2496702.png)
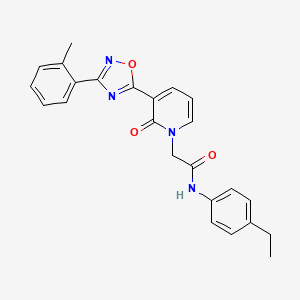
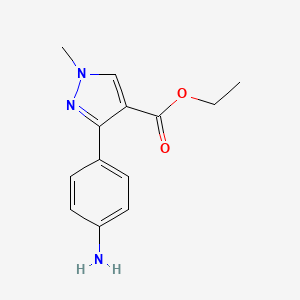
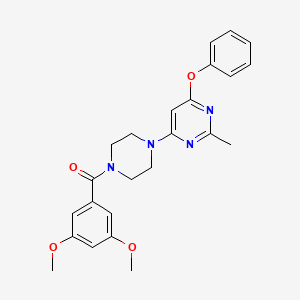
![3-(1H-benzo[d]imidazol-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2496708.png)
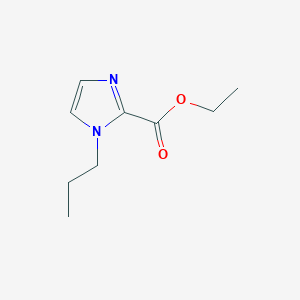
![2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2496710.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496711.png)
![2-(7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2496712.png)
